Tetrakis(hydroxymethyl)phosphonium chloride

Overview

Description

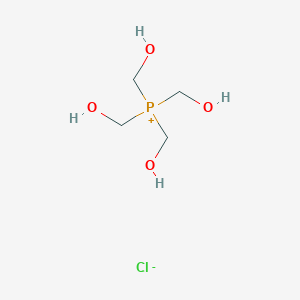

Tetrakis(hydroxymethyl)phosphonium chloride is an organophosphorus compound with the chemical formula [P(CH₂OH)₄]Cl. It is a white, water-soluble salt commonly used as a precursor to fire-retardant materials and as a microbiocide in commercial and industrial water systems .

Mechanism of Action

Tetrakis(hydroxymethyl)phosphonium chloride (THPC) is an organophosphorus compound with the chemical formula [P(CH2OH)4]Cl . It has a variety of applications, including as a precursor to fire-retardant materials and a microbiocide in commercial and industrial water systems .

Target of Action

THPC primarily targets microorganisms such as Escherichia coli . It also interacts with protein-based hydrogels used for 3D cell encapsulation applications .

Mode of Action

THPC acts as a tetra-functional, amine-reactive, aqueous crosslinker . It can bind to multiple sites on a target molecule, enabling it to crosslink large molecules together. This property is particularly useful in the creation of protein-based hydrogels .

Biochemical Pathways

It is known that thpc can be synthesized by treating phosphine with formaldehyde in the presence of hydrochloric acid . This reaction produces a compound that can be converted to tris(hydroxymethyl)phosphine upon treatment with aqueous sodium hydroxide .

Result of Action

The primary result of THPC’s action is its ability to inhibit the growth of microorganisms and to crosslink proteins in hydrogels . In the context of textiles, THPC is used to create flame-retardant finishes .

Action Environment

The action of THPC can be influenced by various environmental factors. For instance, its effectiveness as a microbiocide can depend on the specific conditions of the water system in which it is used . Additionally, the effectiveness of THPC as a crosslinker can be influenced by factors such as pH and temperature .

Biochemical Analysis

Biochemical Properties

Tetrakis(hydroxymethyl)phosphonium chloride is an amine-reactive crosslinker . It has been used for the synthesis of a wide variety of monometallic nanoparticles and bi-/tri- metallic nanoalloys containing noble metals . It reacts with primary and secondary amines of various amino acids .

Cellular Effects

This compound has been used for 3D cell encapsulation in protein-based hydrogels . Its usage is limited due to its cytotoxicity at higher concentrations, mainly due to the formation of formaldehyde as a reaction intermediate .

Molecular Mechanism

This compound can be synthesized with high yield by treating phosphine with formaldehyde in the presence of hydrochloric acid . It converts to tris(hydroxymethyl)phosphine upon treatment with aqueous sodium hydroxide . It has been shown to react with primary and secondary amines of various amino acids .

Temporal Effects in Laboratory Settings

The colloidal suspensions of this compound exhibit mean diameters below 4 nm with narrow size distributions and high stability in aqueous solution for long periods of time . The thermal treatment method can improve the cytocompatibility of T

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrakis(hydroxymethyl)phosphonium chloride can be synthesized with high yield by treating phosphine with formaldehyde in the presence of hydrochloric acid: [ \text{PH}_3 + 4 \text{H}_2\text{C=O} + \text{HCl} \rightarrow [\text{P(CH}_2\text{OH)}_4]\text{Cl} ] The cation [P(CH₂OH)₄]⁺ features four-coordinate phosphorus, typical for phosphonium salts .

Industrial Production Methods: In industrial settings, this compound is produced by reacting phosphine with formaldehyde and hydrochloric acid under controlled conditions to ensure high yield and purity .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, forming phosphine oxide derivatives.

Reduction: It acts as a reducing agent in the synthesis of gold nanoparticles from gold(III) chloride trihydrate.

Common Reagents and Conditions:

Oxidizers and Alkalis: Reacts vigorously with oxidizers and alkalis.

Aqueous Sodium Hydroxide: Converts this compound to tris(hydroxymethyl)phosphine.

Major Products Formed:

Phosphine Oxide Derivatives: Formed during oxidation reactions.

Gold Nanoparticles: Synthesized using this compound as a reducing agent.

Scientific Research Applications

Tetrakis(hydroxymethyl)phosphonium chloride has a wide range of applications in various fields:

Chemistry: Used as a reducing agent and stabilizing ligand for the synthesis of nanoparticles.

Biology: Employed in the preparation of protein-based hydrogels for 3D cell encapsulation applications.

Medicine: Investigated for its antimicrobial properties and potential use in sterilization.

Industry: Widely used as a flame retardant in textiles and other materials.

Comparison with Similar Compounds

Tris(hydroxymethyl)phosphine: Derived from tetrakis(hydroxymethyl)phosphonium chloride and used in similar applications.

Tetrakis(hydroxymethyl)phosphonium sulfate: Another phosphonium salt with similar properties and applications.

Uniqueness: this compound is unique due to its high reactivity and versatility in various chemical reactions. Its ability to act as both a reducing agent and a stabilizing ligand makes it particularly valuable in nanoparticle synthesis . Additionally, its effectiveness as a flame retardant and antimicrobial agent further distinguishes it from other similar compounds .

Biological Activity

Tetrakis(hydroxymethyl)phosphonium chloride (THPC) is a phosphonium salt that has garnered attention for its diverse biological activities and applications, particularly in the fields of toxicology, cell encapsulation, and nanotechnology. This article provides a comprehensive overview of the biological activity of THPC, supported by relevant research findings, case studies, and data tables.

THPC is characterized by its four hydroxymethyl groups attached to a phosphorus atom, making it a tetra-functional compound. Its chemical structure allows it to participate in various reactions, particularly those involving amines, which is crucial for its applications in biochemistry and materials science.

Acute Toxicity

The acute toxicity of THPC has been studied extensively. The oral LD50 (lethal dose for 50% of the population) for THPC is reported to be approximately 282 mg/kg in male rats, indicating moderate toxicity . Dermal exposure can cause severe irritation and burns, with fatal outcomes observed in rats after prolonged exposure to concentrated solutions .

Carcinogenicity

In carcinogenicity studies, THPC did not demonstrate significant promoting activity in two-stage skin carcinogenicity tests in mice . Specifically:

- In a study involving Fischer 344/N rats, no significant increase in tumor incidence was observed following treatment with THPC over an extended period .

- A study on ICR/Ha Swiss mice showed no skin tumors after treatment with THPC in conjunction with known carcinogens .

Mutagenicity

THPC has shown mixed results regarding mutagenicity:

- It induced mutations at the TK locus in L5178Y mouse lymphoma cells at concentrations of 5 µg/ml without an exogenous metabolic system .

- However, it did not exhibit mutagenic effects on several strains of Salmonella typhimurium or in other bacterial systems .

Cell Encapsulation

Recent studies have explored THPC as a cross-linker for protein-based hydrogels used in cell encapsulation. Its reactivity with primary and secondary amines facilitates the formation of stable networks suitable for tissue engineering applications . Key findings include:

- THPC demonstrated cytocompatibility, allowing for successful cell encapsulation without adversely affecting cell viability.

- The reaction kinetics and stability of the cross-linked structures were favorable for long-term applications in biomedical fields .

Nanotechnology

THPC has been utilized in the synthesis of nanoparticles due to its ability to stabilize metal ions during reduction processes. For instance:

- In experiments involving gold nanoparticles (AuNPs), THPC acted as a stabilizing agent, enhancing the uniformity and size distribution of the nanoparticles produced .

- The presence of THPC improved the efficiency of nanoparticle synthesis under various pH conditions, demonstrating its versatility as a reducing agent and stabilizer .

Case Studies

Case Study 1: Skin Carcinogenicity Testing

- Objective: To assess the potential carcinogenic effects of THPC when applied dermally.

- Method: Female ICR/Ha Swiss mice were treated with THPC followed by known carcinogens.

- Results: No significant increase in tumor incidence was noted compared to control groups, suggesting low carcinogenic risk under these conditions.

Case Study 2: Cross-Linking Efficiency

- Objective: Evaluate THPC’s effectiveness as a cross-linker for hydrogels.

- Method: Protein-based hydrogels were synthesized using THPC and assessed for mechanical properties and cytocompatibility.

- Results: Hydrogels exhibited enhanced mechanical strength and supported cell growth, validating THPC's utility in biomedical applications.

Summary Table: Biological Effects of this compound

Properties

IUPAC Name |

tetrakis(hydroxymethyl)phosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12O4P.ClH/c5-1-9(2-6,3-7)4-8;/h5-8H,1-4H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXUUJCMWZFYMV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(O)[P+](CO)(CO)CO.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12O4P.Cl, C4H12ClO4P | |

| Record name | TETRAKIS(HYDROXYMETHYL)PHOSPHONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20503 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22031-17-0 (phosphate[3:1]), 52221-67-7 (oxalate[2:1]), 55566-30-8 (sulfate[2:1]), 7580-37-2 (unspecified acetate) | |

| Record name | Tetramethylolphosphonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5021330 | |

| Record name | Tetramethylolphosphonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetrakis(hydroxymethyl)phosphonium chloride is a clear slightly viscous,colorless to yellow liquid (20% H2O solution). (NTP, 1992), Dry Powder; Liquid, Crystalline solid; [ACGIH] Available commercially as an 80% aqueous solution; [MSDSonline] | |

| Record name | TETRAKIS(HYDROXYMETHYL)PHOSPHONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20503 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphonium, tetrakis(hydroxymethyl)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrakis (hydroxymethyl) phosphonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1645 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

244 °F at 760 mmHg (NTP, 1992) | |

| Record name | TETRAKIS(HYDROXYMETHYL)PHOSPHONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20503 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | TETRAKIS(HYDROXYMETHYL)PHOSPHONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20503 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), In water, 40,000 mg/l, temp not specified. | |

| Record name | TETRAKIS(HYDROXYMETHYL)PHOSPHONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20503 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAMETHYLOLPHOSPHONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2923 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.322 at 64 °F (NTP, 1992) - Denser than water; will sink, 1.341 | |

| Record name | TETRAKIS(HYDROXYMETHYL)PHOSPHONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20503 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAMETHYLOLPHOSPHONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2923 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mmHg at 77 °F ; 6.0 mmHg at 84 °F; 110.0 mmHg at 124 °F (NTP, 1992), 0.00000011 [mmHg] | |

| Record name | TETRAKIS(HYDROXYMETHYL)PHOSPHONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20503 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrakis (hydroxymethyl) phosphonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1645 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Crystalline | |

CAS No. |

124-64-1 | |

| Record name | TETRAKIS(HYDROXYMETHYL)PHOSPHONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20503 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrakis(hydroxymethyl)phosphonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethylolphosphonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyroset TKC | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30698 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonium, tetrakis(hydroxymethyl)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetramethylolphosphonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(hydroxymethyl)phosphonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.280 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAKIS(HYDROXYMETHYL)PHOSPHONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58WB2XCF8I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRAMETHYLOLPHOSPHONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2923 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

154 °C | |

| Record name | TETRAMETHYLOLPHOSPHONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2923 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: THPC's interactions depend heavily on the application. For example, in flame retardant applications, THPC reacts with cellulose fibers in cotton, forming a phosphorus-containing polymer that inhibits combustion []. This reaction is often facilitated by ammonia curing and can involve additional co-monomers like urea []. In other cases, THPC acts as a reducing agent for synthesizing metal nanoparticles. Here, it reduces metal ions to their zero-valent state, forming nanoparticles stabilized by tris(hydroxymethyl)phosphine oxide (THPO), a byproduct of the reduction process [].

A: THPC has the molecular formula [(CH2OH)4P]Cl and a molecular weight of 190.50 g/mol. Spectroscopic data, including IR, NMR, and ESCA, have been used to characterize THPC and its derivatives []. For example, 1H NMR studies show evidence of chemical exchange between the methylol groups of THPC and its hydrolysis products [].

ANone: THPC demonstrates versatility in various applications but requires careful consideration of its stability and compatibility:

- Nanoparticle Synthesis: THPC effectively reduces various metal ions, including gold, silver, platinum, and palladium, producing stable nanoparticles [, , ].

- Other applications: THPC also finds use in cellulose separation from industrial waste [] and as an oxygen scavenger in polymer gel dosimeters [, , ].

ANone: While THPC itself is not a catalyst, it plays a crucial role in catalyst preparation:

- Gold Nanoparticle Synthesis: THPC reduces gold salts to form gold nanoparticles, which are catalytically active in reactions like CO oxidation []. The size of the nanoparticles, controlled by factors like THPC concentration and reaction time, influences the catalytic activity [].

- Iridium Catalyst Support: THPC acts as a stabilizing agent when depositing iridium nanoparticles on various supports [, ]. The choice of support influences the catalytic activity and selectivity for reactions like furfural hydrogenation [].

A: While computational studies focusing specifically on THPC are limited in the provided literature, density functional theory (DFT) calculations have been used to investigate the interaction of furfural with different supports in the context of THPC-stabilized iridium catalysts []. This exemplifies the potential for using computational methods to understand THPC's role in catalyst design.

ANone: The choice of alternatives to THPC depends on the specific application:

ANone: Research on THPC leverages a variety of analytical techniques:

- Spectroscopy: NMR, IR, and XPS are crucial for structural characterization [, , ].

- Microscopy: TEM and SEM provide insights into nanoparticle size, morphology, and distribution [, , ].

- Thermal Analysis: TGA and DSC are essential for studying thermal stability and degradation behavior [, ].

A: Early research on THPC focused on its synthesis and reactivity, with key findings on its rearrangement upon hydrolysis [] and its reactions with amines to form flame-retardant polymers []. Subsequent milestones include:

- Flame Retardant Applications: Development of durable flame-retardant finishes for cotton fabrics using THPC-based formulations [, ].

- Nanoparticle Synthesis: Discovery of THPC as an effective reducing and stabilizing agent for synthesizing metal nanoparticles, opening avenues for applications in catalysis and other nanotechnology fields [, , ].

ANone: THPC research exemplifies cross-disciplinary collaboration:

- Chemistry & Materials Science: Synthesis and characterization of THPC-derived polymers for flame retardant applications [, , ].

- Chemistry & Nanotechnology: Development of THPC-mediated synthesis routes for metal nanoparticles with tailored properties for catalysis and other applications [, ].

- Chemistry & Engineering: Application of THPC in cellulose separation from industrial waste, highlighting its potential in sustainable processes [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.